REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[N:16]([CH2:29][CH:30]([CH3:32])[CH3:31])[S:17]([C:20]1[CH:25]=[CH:24][C:23]([CH:26]2[CH2:28][O:27]2)=[CH:22][CH:21]=1)(=[O:19])=[O:18].[N:33]1[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][NH2:40])[CH:34]=1>C(O)C>[N:33]1[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][NH2:40])[CH:34]=1.[CH3:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[N:16]([CH2:29][CH:30]([CH3:32])[CH3:31])[S:17]([C:20]1[CH:25]=[CH:24][C:23]([CH:26]([OH:27])[CH2:28][NH:40][CH2:39][C:35]2[CH:34]=[N:33][CH:38]=[CH:37][CH:36]=2)=[CH:22][CH:21]=1)(=[O:18])=[O:19]
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.027 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide
|
Quantity
|
28.8 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C)N(S(=O)(=O)C1=CC=C(C=C1)C1OC1)CC(C)C
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Name
|
|
Quantity
|
0.75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10.38 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated at 50° C. for an additional 2 hours
|
Duration
|
2 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
the crude mixture purified by high-pH MDAP
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Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.096 mmol | |
AMOUNT: MASS | 10.38 mg | |
YIELD: CALCULATEDPERCENTYIELD | 200% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)N(S(=O)(=O)C1=CC=C(C=C1)C(CNCC=1C=NC=CC1)O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |